Lactoferrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Lactiflorin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Verwendet bei der Entwicklung von Pharmazeutika und Nutrazeutika auf Basis von Naturprodukten.

5. Wirkmechanismus

Lactiflorin entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

Antioxidative Aktivität: Lactiflorin aktiviert den Nrf2-Signalweg (Nuclear factor erythroid 2-related factor 2), was zur Hochregulierung antioxidativer Enzyme und zum Schutz vor oxidativem Stress führt.

Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren, wodurch Entzündungen reduziert werden.

Nephroprotektive Wirkungen: Lactiflorin schützt Nierenzellen vor Schäden, indem es oxidativen Stress und Entzündungen reduziert.

Wirkmechanismus

Target of Action

Lactiflorin, a monoterpene glycoside, has been found to interact with several targets in the body. One of the primary targets of Lactiflorin is the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress, which is a key factor in many diseases.

Mode of Action

Lactiflorin interacts with its targets by blocking Keap1 and activating Nrf2 . This action results in the alleviation of induced endothelial cell injury . Additionally, Lactiflorin has been found to promote the reaction where ITGA6 protein results in increased expression of EDN1 protein .

Biochemical Pathways

The activation of the Nrf2 signaling pathway by Lactiflorin leads to a cascade of events that help protect cells from oxidative stress . This pathway is crucial for maintaining cellular homeostasis and preventing damage from reactive oxygen species.

Pharmacokinetics

It’s known that these properties play a crucial role in the bioavailability and efficacy of any compound

Result of Action

The activation of the Nrf2 pathway by Lactiflorin leads to a reduction in oxidative stress, which can help protect cells from damage . This can have a variety of effects at the molecular and cellular level, including the alleviation of induced endothelial cell injury .

Action Environment

Environmental factors can influence the action of Lactiflorin. For instance, the extent of iron saturation of Lactiflorin can affect its ability to enhance or decrease the growth of probiotics . Additionally, factors such as milk composition can potentially regulate the variation of Lactiflorin content in milk .

Biochemische Analyse

Biochemical Properties

Lactiflorin interacts with various enzymes, proteins, and other biomolecules. It is a structural derivative of benzoic acids, which are aromatic carboxylic acids that consist of benzene in which at least a single hydrogen has been substituted by a carboxy group .

Cellular Effects

Lactiflorin has shown to have strong antioxidant activity, and the antioxidant active material basis was mainly composed of phenolic acids and gallic acid tannins . The main components of Paeonia lactiflora, monoterpenoid glycosides, had weak antioxidant capacity .

Molecular Mechanism

It is known that Lactiflorin is a full agonist of the GLP-1 receptor and shares 97% of its amino acid sequence identity with human GLP-1 .

Temporal Effects in Laboratory Settings

It is known that the ethanol extracts of Paeonia lactiflora had strong antioxidant activity .

Metabolic Pathways

Lactiflorin is involved in various metabolic pathways. The main metabolites are flavonoids, phenolic acids, lipids, and amino and derivatives . Monoterpenoides, such as paeoniflorin, oxypaeoniflorin, benzoylpaeoniflorin, lactiflorin, albiflorin, and paeoniflorigenone, are the major characteristic compounds of Paeonia lactiflora .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Lactiflorin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Glykosylierung von Monoterpenalkoholen beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Glykosyldonoren und -akzeptoren unter bestimmten Reaktionsbedingungen, um die glykosidische Bindung zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Lactiflorin beinhaltet die Extraktion der Verbindung aus den Wurzeln von Paeonia lactiflora unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann mit chromatographischen Verfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um Lactiflorin zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lactiflorin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Lactiflorin kann oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Lactiflorin in reduzierte Formen umwandeln.

Substitution: Lactiflorin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Lactiflorin, die jeweils unterschiedliche chemische Eigenschaften und potenzielle biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Lactiflorin ist strukturell ähnlich anderen Monoterpenglykosiden wie Paeoniflorin, Albiflorin und Benzoylpaeoniflorin. Lactiflorin ist aufgrund seiner spezifischen glykosidischen Verknüpfung und seiner unterschiedlichen biologischen Aktivitäten einzigartig .

Ähnliche Verbindungen:

- Paeoniflorin

- Albiflorin

- Benzoylpaeoniflorin

Lactiflorin zeichnet sich durch seine starken nephroprotektiven Wirkungen und seine Fähigkeit aus, den Nrf2-Signalweg zu aktivieren, was bei den anderen ähnlichen Verbindungen nicht so stark ausgeprägt ist .

Eigenschaften

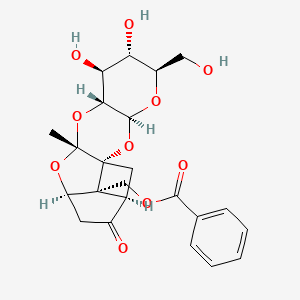

IUPAC Name |

[(1R,3S,5R,6S,7S,8R,10R,12R,15R,17R)-6,7-dihydroxy-5-(hydroxymethyl)-10-methyl-14-oxo-2,4,9,11-tetraoxapentacyclo[10.4.1.01,10.03,8.015,17]heptadecan-17-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-21-23(33-20-18(32-21)17(27)16(26)14(9-24)30-20)8-12-13(25)7-15(31-21)22(12,23)10-29-19(28)11-5-3-2-4-6-11/h2-6,12,14-18,20,24,26-27H,7-10H2,1H3/t12-,14+,15+,16+,17-,18+,20-,21+,22-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRYIZUKIKYUFX-DNITZUGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3(CC4C3(C(O1)CC4=O)COC(=O)C5=CC=CC=C5)OC6C(O2)C(C(C(O6)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@]3(C[C@@H]4[C@]3([C@H](O1)CC4=O)COC(=O)C5=CC=CC=C5)O[C@H]6[C@H](O2)[C@H]([C@@H]([C@H](O6)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.